Physicochemical properties of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Physicochemical properties of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
An In-Depth Technical Guide to the Physicochemical Properties of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Introduction
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, with the CAS Number 1675-46-3, is a significant chemical entity within the field of pharmaceutical sciences. It is primarily recognized as a crucial intermediate in the synthesis of Fluphenazine, a potent antipsychotic medication, and is also identified as one of its metabolites and impurities.[1][][3] The phenothiazine tricyclic structure is a well-established pharmacophore, known for its diverse biological activities.[][5] The presence of a trifluoromethyl group at the 2-position and a chloropropyl chain at the 10-position of the phenothiazine ring system imparts specific physicochemical characteristics that are critical to its reactivity, stability, and biological interactions.
This technical guide provides a comprehensive overview of the core physicochemical properties of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental determination of these properties, alongside relevant data and theoretical considerations. Understanding these characteristics is paramount for its use in synthesis, for impurity profiling in Fluphenazine production, and for studying its metabolic fate.
Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to establish its molecular structure and key identifiers.
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IUPAC Name: 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine[]
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Synonyms: 2-Trifluoromethyl-10-(3-chloropropyl)phenothiazine, 10H-Phenothiazine, 10-(3-chloropropyl)-2-(trifluoromethyl), 3-(2-trifluoromethyl-10H-phenothiazin-10-yl)propyl chloride[]
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CAS Number: 1675-46-3[6]
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Molecular Formula: C₁₆H₁₃ClF₃NS[6]
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Molecular Weight: 343.79 g/mol [6]
The structure comprises a central phenothiazine ring, which is a sulfur- and nitrogen-containing heterocycle, with a trifluoromethyl group substituted on one of the benzene rings and a 3-chloropropyl group attached to the nitrogen atom.
Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in various environments and are fundamental to its application in drug development and manufacturing.
Table of Core Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to Off-White Solid | [7] |
| Melting Point | 74-76 °C | [8] |
| Boiling Point | 427.8 ± 45.0 °C at 760 mmHg | [] |
| Density | 1.345 ± 0.1 g/cm³ | [9] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
| Storage | 2-8°C, Refrigerator | [7] |
Melting Point
The melting point is a critical indicator of a compound's purity and is essential for its handling and formulation.
Experimental Determination: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise determination of the melting point and can also reveal other thermal transitions.
Self-Validating Protocol:
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Calibration: Calibrate the DSC instrument using certified standards (e.g., indium and zinc) to ensure temperature and enthalpy accuracy.
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Sample Preparation: Accurately weigh 2-5 mg of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
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Reference Pan: Prepare an empty, crimped aluminum pan as the reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to prevent oxidative degradation. The temperature range should bracket the expected melting point (e.g., 25 °C to 100 °C).
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.
Causality of Experimental Choices: The use of a controlled heating rate and an inert atmosphere are crucial for obtaining a reproducible and accurate melting point. Rapid heating can lead to a broadened peak and an artificially elevated apparent melting point. The nitrogen purge is essential to prevent oxidation of the phenothiazine core at elevated temperatures, which would introduce impurities and affect the melting behavior.
Solubility
Solubility is a key determinant of a drug's bioavailability and is a critical parameter in formulation development. The compound is described as being slightly soluble in chloroform and methanol, indicating its lipophilic nature.
Experimental Determination: Shake-Flask Method (ICH Guideline Compliant)
The shake-flask method is the gold standard for determining equilibrium solubility.
Self-Validating Protocol:
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Medium Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
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Sample Addition: Add an excess amount of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine to a known volume of each buffer in a sealed flask. The excess solid ensures that a saturated solution is achieved.
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Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is self-validating as measurements taken at different time points (e.g., 24h and 48h) should yield consistent results.
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Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Causality of Experimental Choices: Using an excess of the solid ensures that the solution reaches saturation, a fundamental requirement for measuring equilibrium solubility. The extended equilibration time is necessary for poorly soluble compounds to reach a steady-state concentration. Filtration is critical to separate the dissolved from the undissolved compound, preventing overestimation of solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity Constant (pKa) and Partition Coefficient (LogP)
pKa: The phenothiazine ring system itself is weakly basic. The pKa of the parent phenothiazine is approximately 2.5. However, for N-substituted phenothiazines, the basicity is primarily determined by any exocyclic nitrogen atoms. In this case, there are no such groups, so the compound is expected to be a very weak base.
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the trifluoromethyl group and the chloropropyl chain, along with the large aromatic system, suggests a high LogP value, indicating poor water solubility and a preference for lipid environments. A predicted XLogP3 value for a similar compound, 10-(3-chloropropyl)phenothiazine-2-carboxamide, is 4, suggesting our target compound will also be highly lipophilic.[10]
Experimental Determination: Potentiometric Titration
This method can be used to determine both pKa and LogP.
Self-Validating Protocol:
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Instrument Calibration: Calibrate a pH electrode and titration system using standard buffers.
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Sample Preparation: Dissolve a precise amount of the compound in a biphasic water-octanol system. For pKa determination in a single phase, a co-solvent like methanol or dioxane may be necessary due to low aqueous solubility.
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Titration: Titrate the sample with a standardized acid (e.g., HCl) and then back with a standardized base (e.g., KOH). The pH is monitored throughout the titration.
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Data Analysis (pKa): The pKa is determined from the inflection point of the titration curve.
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Data Analysis (LogP): In the biphasic system, the pKa will appear to shift. The magnitude of this shift is used to calculate the LogP. The instrument software performs this calculation based on the titration curves in the presence and absence of octanol.
Causality of Experimental Choices: Potentiometric titration directly measures the change in protonation state as a function of pH, providing a reliable measure of pKa. The use of a biphasic system for LogP determination is based on the principle that the partitioning of the ionized and neutral species between the aqueous and organic phases will influence the apparent pKa in the aqueous phase.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure. While experimental spectra for 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine are not publicly available, data from closely related analogs and general principles of spectroscopy can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Expected ¹H NMR Spectrum:
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Aromatic Protons: The seven protons on the phenothiazine ring would appear as a series of complex multiplets in the range of δ 6.8-7.5 ppm. The trifluoromethyl group will influence the chemical shifts of the protons on its substituted ring.
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Alkyl Protons:
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The methylene group adjacent to the nitrogen (-N-CH₂-) would likely appear as a triplet around δ 4.0 ppm.
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The methylene group adjacent to the chlorine (-CH₂-Cl) would be a triplet around δ 3.6 ppm.
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The central methylene group (-CH₂-CH₂-CH₂-) would be a quintet or multiplet around δ 2.2 ppm.
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Expected ¹³C NMR Spectrum:
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Aromatic Carbons: A series of signals between δ 115-150 ppm. The carbon attached to the trifluoromethyl group would be a quartet due to C-F coupling.
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Alkyl Carbons: Signals for the three propyl carbons would be expected in the range of δ 25-45 ppm.
Reference Data for a Related Compound (2-chloro-10-(3-chloropropyl)-10H-phenothiazine):
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¹H-NMR (CDCl₃, 400 MHz) δ: 2.20 (2H, quint, J=6.3 Hz), 3.63 (2H, t, J=6.3 Hz), 4.02 (2H, t, J=6.3 Hz), 6.84 (1H, d, J=1.8 Hz), 6.88-6.91 (2H, m), 6.94 (1H, td, J=7.5 and 1.2 Hz), 7.02 (1H, d, J=8.0 Hz), 7.12-7.19 (2H, m).
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¹³C-NMR (CDCl₃, 75 MHz) δ: 29.4, 42.2, 44.0, 115.8, 115.9, 122.5, 123.4, 124.1, 125.3, 127.5, 127.6, 128.0, 133.3, 144.2, 146.3.
This data for the chloro-analog provides a strong basis for interpreting the spectra of the trifluoromethyl-containing compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and fragmentation pattern.
Expected Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z = 343, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak at m/z = 345 with approximately one-third the intensity of the M⁺ peak.
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Fragmentation: Common fragmentation pathways for N-alkyl phenothiazines involve cleavage of the alkyl side chain. A prominent fragment would likely be observed from the loss of the chloropropyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions:
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C-H stretching (aromatic): ~3050-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-2960 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-N stretching: ~1250-1350 cm⁻¹
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C-F stretching (from CF₃): Strong absorptions in the range of 1000-1350 cm⁻¹
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C-Cl stretching: ~600-800 cm⁻¹
Synthesis Pathway
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a key intermediate in the synthesis of Fluphenazine. Its synthesis involves the N-alkylation of 2-(trifluoromethyl)-10H-phenothiazine.
Proposed Synthesis Protocol:
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Deprotonation: 2-(Trifluoromethyl)-10H-phenothiazine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C to form the corresponding sodium salt.
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Alkylation: 1-Bromo-3-chloropropane is added to the reaction mixture. The phenothiazine anion acts as a nucleophile, displacing the bromide to form the N-alkylated product. The reaction is typically stirred at room temperature for several hours.
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Workup and Purification: The reaction is quenched with brine and extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Caption: Proposed synthesis of the target compound.
Role as a Fluphenazine Metabolite
Fluphenazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[] The metabolic pathways include sulfoxidation, hydroxylation, and N-dealkylation. While the exact pathway to 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is not definitively established in the provided literature, it is plausible that it is formed via enzymatic cleavage of the piperazine ring from the propyl side chain of Fluphenazine, followed by or concurrent with other modifications. The presence of this compound as an impurity in Fluphenazine preparations necessitates its careful characterization and control.[1]
Caption: Simplified metabolic pathways of Fluphenazine.
Conclusion
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a compound of significant interest in medicinal chemistry due to its role as a precursor and metabolite of Fluphenazine. Its physicochemical properties, characterized by high lipophilicity and a defined thermal profile, are crucial for its synthesis, purification, and analytical detection. This guide has provided a detailed overview of these properties and has outlined robust, self-validating experimental protocols for their determination. While a complete set of experimental spectroscopic data is not publicly available, the information provided for related structures offers a solid foundation for its characterization. A thorough understanding of the physicochemical properties detailed herein is essential for any scientist working with this compound, whether in the context of drug synthesis, quality control, or metabolic studies.
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